molecular formula C5H6N2 B372708 Dalfampridine CAS No. 504-24-5

Dalfampridine

Katalognummer B372708
CAS-Nummer: 504-24-5
Molekulargewicht: 94.11g/mol
InChI-Schlüssel: NUKYPUAOHBNCPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dalfampridine, also known as 4-aminopyridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis (MS). It is available in a 10 mg tablet strength, formulated as an extended-release tablet for twice-daily oral administration . Dalfampridine is used to improve walking in people who have MS, a disease in which the nerves do not function properly and may cause weakness, numbness, loss of muscle coordination, and problems with vision, speech, and bladder control .


Molecular Structure Analysis

The molecular structure of Dalfampridine consists of a pyridine ring with an amino group at the 4-position . It is a small molecule with the chemical formula C5H6N2 .


Physical And Chemical Properties Analysis

Dalfampridine is a lipophilic potassium channel blocker and binds favorably to the open state than the closed state of the potassium channel in the CNS .

Wissenschaftliche Forschungsanwendungen

Enhancement of Walking Ability in Multiple Sclerosis (MS)

Dalfampridine, known as a potassium channel blocker, is primarily used to improve walking in patients with MS. Clinical trials have demonstrated its efficacy in increasing walking speed and improving motor function .

Improvement of Muscle Strength

Studies have shown that Dalfampridine can enhance muscle strength and endurance in MS patients. It has been associated with improved performance in the timed 25-foot walk test and the 6-minute walk test, indicating its potential in physical rehabilitation .

Cognitive Function Enhancement

Dalfampridine has been observed to have a positive impact on cognitive functions in MS patients. It is associated with improvements in cognitive assessments such as the Symbol Digit Modalities Test, suggesting its role in managing cognitive symptoms of MS .

Management of Walking Difficulties

The FDA has approved Dalfampridine for its ability to improve walking in MS patients. It works by blocking potassium channels, which may improve nerve signal conduction along demyelinated axons, thus aiding in the management of walking difficulties .

Treatment of Sensory Disturbances

Dalfampridine has been used to address sensory disturbances in MS, such as numbness or tingling sensations. While its primary focus is on motor function, its effects on sensory pathways are also being explored .

Research in Visual Difficulties

While Dalfampridine’s main application is not in treating visual difficulties, its overall benefits in neurological function suggest potential areas of research in this field, especially considering the interconnected nature of neurological symptoms in MS .

Fatigue Management

Dalfampridine has been anecdotally reported to improve fatigue in MS patients, a common and debilitating symptom. However, clinical trials have not observed a significant effect on fatigue, indicating the need for further research in this area .

Neuropathic Discrepancies

Dalfampridine’s role in managing neuropathic discrepancies, such as pain or abnormal sensations due to nerve damage, is another area of therapeutic interest. Its mechanism of action suggests potential benefits, although more research is needed to fully understand its impact .

Wirkmechanismus

Target of Action

Dalfampridine, also known as 4-aminopyridine, is a broad-spectrum lipophilic potassium channel blocker . Its primary targets are the potassium channels that are exposed in patients with multiple sclerosis (MS) . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potential in neurons .

Mode of Action

In the context of MS, axons progressively lose their myelin sheath, which exposes potassium channels . This exposure leads to a leakage of potassium ions, resulting in the repolarization of cells and a decrease in neuronal excitability . Dalfampridine inhibits these voltage-gated potassium channels in the central nervous system (CNS), thereby maintaining the transmembrane potential and prolonging the action potential .

Biochemical Pathways

The primary biochemical pathway affected by dalfampridine is the conduction of action potentials in neurons . By blocking potassium channels, dalfampridine prevents the leakage of potassium ions, which allows the neurons to maintain their membrane potential and effectively transmit action potentials . This mechanism is particularly beneficial in the context of MS, where demyelination impairs the normal conduction of action potentials .

Pharmacokinetics

Dalfampridine is rapidly absorbed after oral administration, reaching its peak plasma concentration in approximately 1.3 hours . Dalfampridine is contraindicated in patients with moderate or severe renal impairment .

Action Environment

The efficacy and stability of dalfampridine can be influenced by various environmental factors. For instance, the presence of other drugs (e.g., OCT2 inhibitors like cimetidine) may increase the exposure to dalfampridine and potentially increase the risk of seizures . Additionally, the drug’s effectiveness can be affected by the patient’s overall health status and the progression of their MS .

Zukünftige Richtungen

Dalfampridine exerts positive effects on walking ability, finger dexterity, and cognitive function . Treatment should be administered under the guidance of a physician or pharmacist given the higher incidence of adverse events . The medication serves as proof-of-concept that targeting axonal transmission can improve disability in multiple sclerosis .

Eigenschaften

IUPAC Name

pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023870
Record name 4-Aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor.
Record name 4-Aminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1769
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

273°C, 273 °C, 524.3 °F
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.2607
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C
Record name 4-Aminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1769
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page.
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

4-Aminopyridine

Color/Form

White crystals, Crystals, Fine white powder, Needles from benzene

CAS RN

504-24-5, 29212-32-6, 916979-36-7
Record name 4-Aminopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyridinimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29212-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinamine, labeled with deuterium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916979-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalfampridine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fampridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-aminopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DALFAMPRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

157-161°C, 159.0 °C, 604.4 °F
Record name Dalfampridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-AMINOPYRIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-AMINOPYRIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/830
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalfampridine
Reactant of Route 2
Dalfampridine
Reactant of Route 3
Dalfampridine
Reactant of Route 4
Dalfampridine
Reactant of Route 5
Dalfampridine
Reactant of Route 6
Dalfampridine

Q & A

Q1: What is the primary mechanism of action of Dalfampridine?

A1: Dalfampridine acts as a broad-spectrum blocker of voltage-dependent potassium channels. [] These channels are crucial for regulating potassium currents across cell membranes, particularly in nerve cells.

Q2: How does Dalfampridine's action on potassium channels affect nerve conduction?

A2: In demyelinated axons, potassium channels become exposed, leading to abnormal potassium currents that disrupt normal nerve impulse transmission. By blocking these channels, Dalfampridine helps restore more normal action potential conduction in these damaged nerves. [, ]

Q3: What is the therapeutic significance of Dalfampridine's effect on nerve conduction?

A3: Restoring more normal nerve conduction in demyelinated axons can improve neurological function, particularly walking ability, in patients with conditions like multiple sclerosis. []

Q4: What is the molecular formula and weight of Dalfampridine?

A4: The molecular formula of Dalfampridine is C5H6N2, and its molecular weight is 94.12 g/mol. (This information was not found in the provided abstracts, but is publicly available).

Q5: Is spectroscopic data available for Dalfampridine?

A5: While the provided abstracts do not detail specific spectroscopic data, they mention the use of techniques like Fourier-transform infrared (FTIR) spectroscopy to characterize Dalfampridine and its compatibility with excipients in drug formulations. []

Q6: What is the typical pharmacokinetic profile of Dalfampridine extended-release (ER)?

A6: Dalfampridine-ER exhibits dose proportionality and has a more favorable profile compared to immediate-release formulations. It reaches peak plasma concentration in approximately 3.2–3.9 hours and has a terminal half-life of 5.6–6.4 hours. []

Q7: How does food intake affect the pharmacokinetics of Dalfampridine-ER?

A7: While a high-fat meal can increase the maximum plasma concentration (Cmax) of Dalfampridine, overall pharmacokinetic differences under fasting and fed conditions are minimal, suggesting it can be taken without regard to meals. []

Q8: What factors influence the clearance of Dalfampridine-ER?

A8: Clearance is significantly affected by gender, age, and creatinine clearance, highlighting the importance of these factors in dosing considerations. []

Q9: Does Dalfampridine-ER interact with cytochrome P450 enzymes?

A9: Studies indicate that Dalfampridine-ER has a low potential for drug-drug interactions via cytochrome P450 enzymes, as it does not significantly inhibit or induce these enzymes at therapeutic concentrations. []

Q10: What is the primary clinical indication for Dalfampridine-ER?

A10: Dalfampridine-ER (Ampyra®) is approved in the United States for the treatment of walking impairment in patients with multiple sclerosis, as evidenced by an increase in walking speed. []

Q11: How effective is Dalfampridine-ER in improving walking ability in MS patients?

A11: Clinical trials show that approximately one-third of MS patients treated with Dalfampridine-ER experience a clinically significant improvement in walking speed, with an average increase of about 25%. [, , , ]

Q12: Are there any patient-reported outcomes supporting Dalfampridine-ER's efficacy?

A12: Yes, patients treated with Dalfampridine-ER have reported improvements in walking-related disability as measured by the Multiple Sclerosis Walking Scale. []

Q13: Does Dalfampridine-ER provide long-term benefits for walking impairment?

A13: Long-term extension studies show that patients who respond to Dalfampridine-ER can maintain walking speed improvements for up to 3.5 years, although some decline may occur over time, possibly due to disease progression. []

Q14: Has Dalfampridine been studied in other neurological conditions?

A14: Yes, preliminary studies suggest potential benefits of Dalfampridine in conditions like stroke, hereditary spastic paraparesis, and neuromyelitis optica, but further research is needed. [, , , ]

Q15: What is a major safety concern associated with Dalfampridine?

A15: The primary safety concern is the risk of seizures, particularly at doses higher than the recommended 10 mg twice daily. [, ]

Q16: What other adverse events are commonly associated with Dalfampridine-ER?

A16: Common side effects include dizziness, insomnia, balance disorder, headache, nausea, urinary tract infection, and fatigue. [, , ]

Q17: Are there any contraindications for Dalfampridine-ER use?

A17: The use of Dalfampridine-ER is contraindicated in patients with a history of seizures. [] Additionally, it is contraindicated in patients with moderate or severe renal impairment. []

Q18: Why was an extended-release formulation of Dalfampridine developed?

A18: The extended-release formulation, Dalfampridine-ER, was developed to maintain drug plasma levels within a narrow therapeutic window, improving its efficacy and reducing the risk of side effects compared to immediate-release formulations. [, ]

Q19: Have alternative drug delivery systems for Dalfampridine been explored?

A19: Research has explored the use of hydrogel beads formulated with natural and synthetic polymers as a potential controlled-release delivery system for Dalfampridine, aiming to enhance its bioavailability and prolong its therapeutic effect. [, ]

Q20: What are some ongoing research areas for Dalfampridine?

A20: Current research focuses on:

  • Biomarkers: Identifying biomarkers to predict treatment response and personalize Dalfampridine therapy. [, ]
  • Combination therapies: Investigating the efficacy of Dalfampridine in combination with other therapies, such as physical therapy, for enhanced benefits. [, ]
  • New indications: Exploring the therapeutic potential of Dalfampridine in other neurological conditions beyond multiple sclerosis. [, ]
  • Drug delivery optimization: Developing novel drug delivery systems to improve Dalfampridine's pharmacokinetic profile and therapeutic efficacy. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.